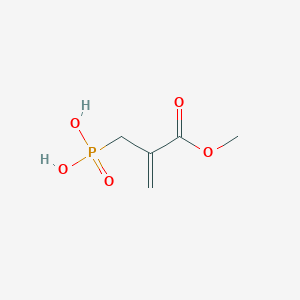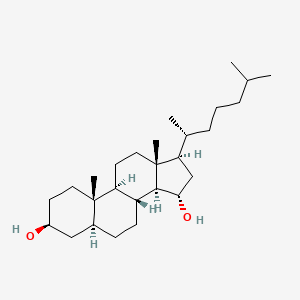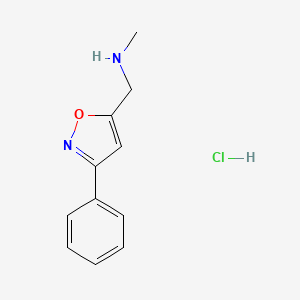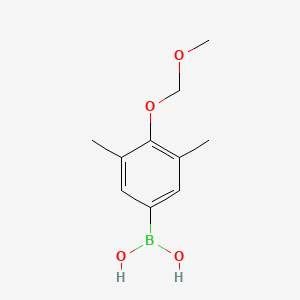
4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid
Descripción general
Descripción
Molecular Structure Analysis
The boron atom in boronic acids is typically sp2 hybridized, meaning that the molecule has a trigonal planar geometry around the boron. The boron-oxygen bond is polar, and boronic acids can exist as tautomers with a boron-oxygen double bond.Chemical Reactions of Boronic Acids
Boronic acids are known for their ability to undergo condensation reactions with compounds containing hydroxyl groups, forming boronate esters. This reaction is reversible in the presence of acidic or basic conditions. Boronic acids are also used in Suzuki coupling, a type of palladium-catalyzed cross coupling reaction.
Aplicaciones Científicas De Investigación
1. Supramolecular Assemblies
4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid is involved in the design and synthesis of supramolecular assemblies. A study reported the assembly of phenylboronic and 4-methoxyphenylboronic acids with heteroatoms due to the formation of O–H⋯N hydrogen bonds, highlighting its potential in molecular engineering and design (Pedireddi & Seethalekshmi, 2004).
2. Formation of Cationic Rhodium Complexes
Research indicates that 4-methoxyphenylboronic acid reacts to form cationic rhodium complexes with new tetraarylpentaborates. This reaction and its products have significant implications in the field of inorganic chemistry, particularly in complex formation and characterization (Nishihara, Nara, & Osakada, 2002).
3. Suzuki Cross-Coupling Conditions
Another study utilized 3,5-dimethylphenylboronic acid in Suzuki cross-coupling conditions, demonstrating its role in efficient transfer of aryl groups from boron. This highlights its application in organic chemistry, particularly in facilitating complex organic reactions and syntheses (Winkle & Schaab, 2001).
4. Asymmetric Hydrogenation of Itaconic Acid Derivatives
In the field of asymmetric catalysis, a modified DIOP analogue bearing 4-methoxy and 3,5-dimethyl groups on each phenyl group was synthesized. Its rhodium complex showed high optical yields in the asymmetric hydrogenation of itaconic acid and its derivatives, critical for producing optically active lignan derivatives (Morimoto, Chiba, & Achiwa, 1989).
5. Synthesis of High Molecular Weight Poly(4-hydroxybenzoate)s
The compound's derivatives have been used in the synthesis of high molecular weight poly(4-hydroxybenzoate)s. This research is significant in polymer science for developing advanced materials with specific properties (Kricheldorf & Schwarz, 1984).
6. Nucleophilic Substitution in Aromatic Compounds
The reactions of derivatives of 4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid with hydroxide ion in aqueous solutions were studied, revealing insights into the mechanisms of nucleophilic substitution in aromatic compounds (HasegawaYoshinori, 1983).
7. Corrosion Inhibition in Acidic Medium
A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, exhibited significant corrosion inhibition performance on mild steel in an acidic medium, demonstrating the compound's application in corrosion science (Bentiss et al., 2009).
8. Photocleavage Efficiency in Organic Chemistry
Studies show that electron-donating substituents like 4-methoxy improve the photocleavage efficiency in organic chemistry, particularly for the release of neuroactive amino acids (Papageorgiou & Corrie, 2000).
Safety And Hazards
Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed. Always follow safety data sheet (SDS) recommendations when working with these compounds.
Direcciones Futuras
The study of boronic acids is a vibrant field with many potential future directions. These compounds have shown promise in a variety of areas, including drug development, chemical synthesis, and materials science.
Please note that this information is quite general and may not apply to “4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid” specifically. For more detailed information, further research would be necessary.
Propiedades
IUPAC Name |
[4-(methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-7-4-9(11(12)13)5-8(2)10(7)15-6-14-3/h4-5,12-13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZJZCMYEFOIIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCOC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681878 | |
| Record name | [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxymethoxy)-3,5-dimethylphenylboronic acid | |
CAS RN |
223128-32-3 | |
| Record name | [4-(Methoxymethoxy)-3,5-dimethylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
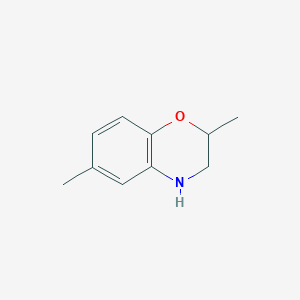
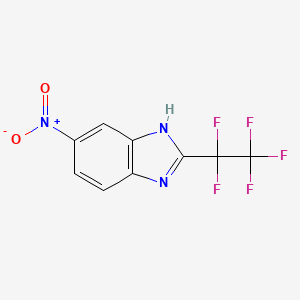
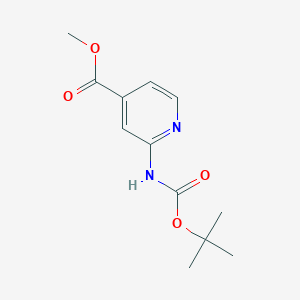
![7-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1422052.png)

![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)
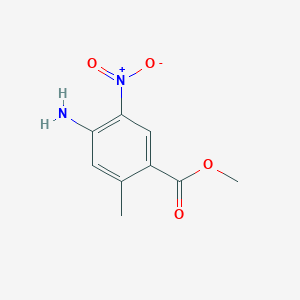
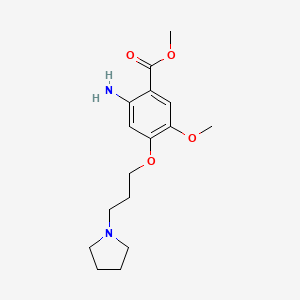
![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)
